molecular formula C20H16N4O4S B14475163 Methanesulfonamide, N-(4-(9-acridinylamino)-3-nitrophenyl)- CAS No. 72738-99-9

Methanesulfonamide, N-(4-(9-acridinylamino)-3-nitrophenyl)-

Cat. No.: B14475163
CAS No.: 72738-99-9
M. Wt: 408.4 g/mol
InChI Key: KQZDWVBXXIFGMC-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-(4-(9-acridinylamino)-3-nitrophenyl)- is a complex organic compound with a molecular formula of C20H17N3O2S and a molecular weight of 363.43 This compound is known for its unique structure, which includes an acridine moiety, a nitrophenyl group, and a methanesulfonamide group

Preparation Methods

The synthesis of Methanesulfonamide, N-(4-(9-acridinylamino)-3-nitrophenyl)- typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Acridine Moiety: The acridine moiety can be synthesized through a series of condensation reactions involving anthranilic acid and glycerol.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through nitration reactions, typically using nitric acid and sulfuric acid as reagents.

    Formation of Methanesulfonamide:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Methanesulfonamide, N-(4-(9-acridinylamino)-3-nitrophenyl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic conditions, appropriate solvents, and controlled temperatures to ensure the desired products are formed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(4-(9-acridinylamino)-3-nitrophenyl)- involves its interaction with DNA. The acridine moiety intercalates into the DNA strands, disrupting the normal function of the DNA and inhibiting the replication process. This leads to cell cycle arrest and apoptosis in cancer cells . The compound also targets specific enzymes involved in DNA replication and repair, further enhancing its anticancer activity.

Comparison with Similar Compounds

Methanesulfonamide, N-(4-(9-acridinylamino)-3-nitrophenyl)- can be compared with other similar compounds, such as:

The uniqueness of Methanesulfonamide, N-(4-(9-acridinylamino)-3-nitrophenyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

72738-99-9

Molecular Formula

C20H16N4O4S

Molecular Weight

408.4 g/mol

IUPAC Name

N-[4-(acridin-9-ylamino)-3-nitrophenyl]methanesulfonamide

InChI

InChI=1S/C20H16N4O4S/c1-29(27,28)23-13-10-11-18(19(12-13)24(25)26)22-20-14-6-2-4-8-16(14)21-17-9-5-3-7-15(17)20/h2-12,23H,1H3,(H,21,22)

InChI Key

KQZDWVBXXIFGMC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)[N+](=O)[O-]

Origin of Product

United States

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